molecular formula C8H8F2O2S B2466975 4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid CAS No. 2248288-46-0

4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B2466975
CAS No.: 2248288-46-0
M. Wt: 206.21
InChI Key: OVJVMKZLSXORGA-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of the difluoromethyl group and the carboxylic acid functional group in this compound makes it particularly interesting for various chemical and pharmaceutical applications.

Properties

IUPAC Name

4-(difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJVMKZLSXORGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)C)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiophene ring. One common method is the difluoromethylation of thiophenes using difluorocarbene reagents. This can be achieved through the reaction of thiophene derivatives with difluorocarbene generated from difluoromethylating agents such as chlorodifluoromethane (ClCF2H) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of metal-based catalysts, such as copper or palladium, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid involves its interaction with various molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylthiophene-3-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid: Contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to variations in reactivity and stability.

    4-(Methyl)-2,5-dimethylthiophene-3-carboxylic acid: Contains a methyl group instead of a difluoromethyl group, affecting its lipophilicity and hydrogen-bonding capabilities.

Uniqueness

The presence of the difluoromethyl group in 4-(Difluoromethyl)-2,5-dimethylthiophene-3-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

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